6-(2-methoxyphenyl)-3-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Overview
Description
6-(2-methoxyphenyl)-3-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by the presence of an isoxazole ring fused to a pyridine ring, with additional phenyl and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxyphenyl)-3-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach includes the annulation of a pyridine ring to 4-aminoisoxazoles, which can be achieved through intramolecular nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
6-(2-methoxyphenyl)-3-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(2-methoxyphenyl)-3-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(2-methoxyphenyl)-3-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes like cytochrome P450 by binding to the active site and blocking substrate access . The compound’s trifluoromethyl group can enhance its binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-furyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
- 3-methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
- 3-methyl-6-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Uniqueness
6-(2-methoxyphenyl)-3-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group on the phenyl ring can enhance its solubility and potentially its bioavailability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
6-(2-methoxyphenyl)-3-phenyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O2/c1-26-16-10-6-5-9-13(16)15-11-14(20(21,22)23)17-18(25-27-19(17)24-15)12-7-3-2-4-8-12/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVZUZCJMFDDJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C(=C2)C(F)(F)F)C(=NO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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